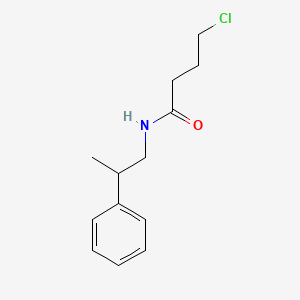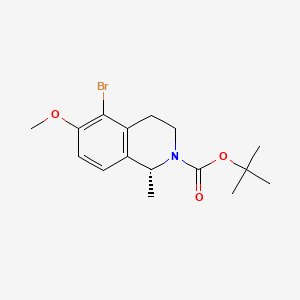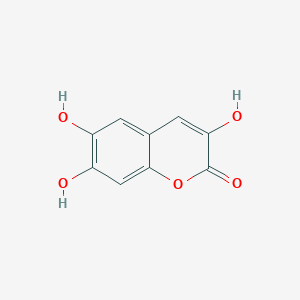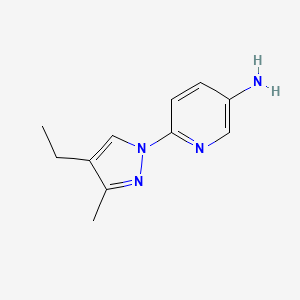
6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-ethyl-3-methyl-1H-pyrazole with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where the nucleophile has replaced a hydrogen atom on the pyridine ring.
Aplicaciones Científicas De Investigación
6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
3-(5)-Substituted Pyrazoles: These compounds exhibit similar reactivity and are used in the synthesis of various heterocyclic systems.
Uniqueness
6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring can affect the compound’s steric and electronic properties, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
6-(4-ethyl-3-methylpyrazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H14N4/c1-3-9-7-15(14-8(9)2)11-5-4-10(12)6-13-11/h4-7H,3,12H2,1-2H3 |
Clave InChI |
RTUIPNWOIVBJSA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN(N=C1C)C2=NC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


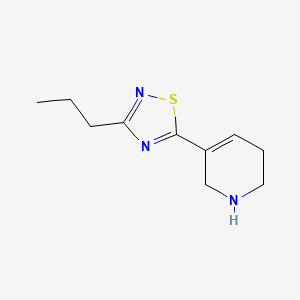
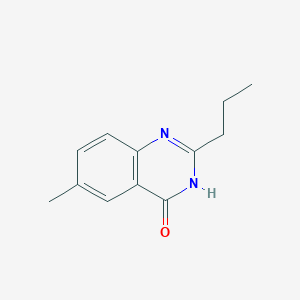
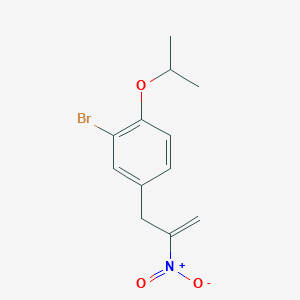

![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
![4-Methylpyrimido[2,1-a]isoquinolin-2-one](/img/structure/B13892153.png)
![tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate](/img/structure/B13892156.png)
